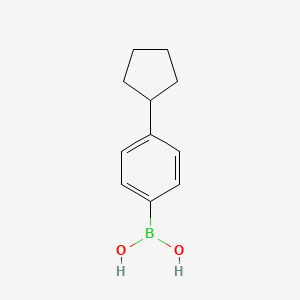

4-Cyclopentylphenylboronic acid

CAS No.: 945837-57-0

Cat. No.: VC2433909

Molecular Formula: C11H15BO2

Molecular Weight: 190.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945837-57-0 |

|---|---|

| Molecular Formula | C11H15BO2 |

| Molecular Weight | 190.05 g/mol |

| IUPAC Name | (4-cyclopentylphenyl)boronic acid |

| Standard InChI | InChI=1S/C11H15BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,13-14H,1-4H2 |

| Standard InChI Key | CXQWADWZIYSSDJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C2CCCC2)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C2CCCC2)(O)O |

Introduction

Chemical Structure and Properties

4-Cyclopentylphenylboronic acid consists of a phenylboronic acid core with a cyclopentyl group attached at the para (4) position. Its chemical formula is C₁₁H₁₅BO₂, and it presents as a crystalline solid under standard conditions.

Structural Features

The compound can be structurally described as follows:

-

A benzene ring forms the central scaffold

-

A boronic acid group (-B(OH)₂) is directly attached to the benzene ring

-

A cyclopentyl group is attached at the para position relative to the boronic acid group

This structure is closely related to phenylboronic acid (C₆H₇BO₂), which has a molecular weight of 121.93 g/mol . With the addition of a cyclopentyl group (C₅H₉), the molecular weight of 4-cyclopentylphenylboronic acid would be higher than the base phenylboronic acid.

Physical Properties

Based on comparable compounds such as phenylboronic acid and other substituted phenylboronic acids, 4-cyclopentylphenylboronic acid likely exhibits these physical properties:

The cyclopentyl group would likely decrease water solubility compared to unsubstituted phenylboronic acid while potentially increasing solubility in non-polar organic solvents.

Synthesis Methods

Palladium-Catalyzed Borylation

A potential synthesis route would involve palladium-catalyzed borylation of 4-cyclopentylbromobenzene or 4-cyclopentylchlorobenzene with bis(pinacolato)diboron, followed by hydrolysis to yield the boronic acid.

Grignard Reaction Pathway

Another viable route might utilize Grignard reagent formation from 4-cyclopentylbromobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis to produce the target boronic acid.

Chemical Reactivity

Reactivity Patterns

4-Cyclopentylphenylboronic acid would likely exhibit reactivity patterns common to arylboronic acids, including:

Complexation with Diols

Like phenylboronic acid, this compound would form reversible covalent complexes with compounds containing cis-diol groups, including sugars and polyols. Phenylboronic acid forms cyclic boronate esters with such compounds, which bear negative charges . This reactivity forms the basis for various sensing applications.

Oxidation Susceptibility

The boronic acid moiety is susceptible to oxidation, particularly under basic conditions in the presence of hydrogen peroxide, yielding the corresponding phenol derivative.

Role in Catalytic Systems

Based on information about related compounds, 4-cyclopentylphenylboronic acid might participate in catalytic systems:

-

It could potentially function in copper reduction processes, similar to how phenylboronic acid can reduce copper(II) sulfate to copper(I) in catalytic systems

-

The compound might facilitate C-N coupling reactions as observed with other boronic acids in P(III)/P(V)=O-catalyzed systems

Comparative Analysis with Related Compounds

Structural Comparisons

The structural features of 4-cyclopentylphenylboronic acid can be contrasted with related compounds from the search results:

Reactivity Differences

The cyclopentyl substituent in 4-cyclopentylphenylboronic acid would influence its reactivity compared to simple phenylboronic acid:

-

The electron-donating nature of the cyclopentyl group would likely increase electron density at the boron center

-

Steric effects from the cyclopentyl group might impact reaction rates and selectivity in coupling reactions

-

The hydrophobic cyclopentyl group would influence solubility profiles and potentially alter reaction outcomes in aqueous media

Analytical Characterization

Spectroscopic Properties

Based on known properties of related compounds, 4-cyclopentylphenylboronic acid would likely have the following spectroscopic characteristics:

NMR Spectroscopy

In ¹H NMR, expected key signals would include:

-

Aromatic protons of the phenyl ring (approximately δ 7.2-8.0 ppm)

-

Cyclopentyl methylene and methine protons (approximately δ 1.5-3.0 ppm)

-

Boronic acid hydroxyl protons (approximately δ 8.0-9.0 ppm, broad signal)

In ¹³C NMR, signals corresponding to:

-

Aromatic carbons (δ 125-145 ppm)

-

Cyclopentyl carbons (δ 25-45 ppm)

-

Carbon attached to boron typically appearing with reduced intensity due to quadrupolar relaxation effects of the boron nucleus

Mass Spectrometry

The compound would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns showing loss of OH groups from the boronic acid moiety and potential cleavage of the cyclopentyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume